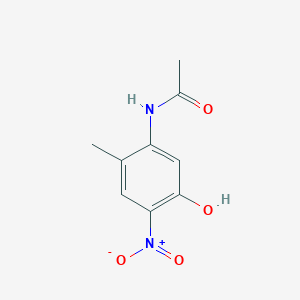

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the linear formula C8H8N2O4 . It has a molecular weight of 196.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Antimalarial Activity and Synthesis

One study discusses the synthesis and antimalarial activity of compounds related to tebuquine, which includes derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This research highlighted the compound's potential in treating resistant strains of malaria due to its excellent activity against Plasmodium berghei in mice and favorable pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Optical Properties and Structural Analysis

Another study focused on the synthesis, crystal structure, and optical properties of orcinolic derivatives, including N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. The research found that these compounds could act as indicators for hydroxide ions based on changes in absorption bands, demonstrating potential applications in chemical sensing and environmental monitoring (Wannalerse et al., 2022).

Pharmaceutical Evaluations and CRMP 1 Inhibition

In the context of pharmaceutical research, derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide have been evaluated for their potential as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), which is implicated in small lung cancer. This signifies the compound's role in developing new therapeutic agents for cancer treatment (Panchal et al., 2020).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of paracetamol (acetaminophen) explored the use of TiO2 nanoparticles, which relates to the structural analogs of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This study suggests potential environmental applications in water treatment and pollution control by demonstrating efficient degradation pathways for common pharmaceuticals (Jallouli et al., 2017).

Green Synthesis and Catalytic Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide, was achieved through catalytic hydrogenation. This highlights the compound's relevance in producing azo disperse dyes, indicating its importance in industrial applications (Zhang, 2008).

Mécanisme D'action

Target of Action

This compound is structurally similar to other nitrophenylacetamides, which have been shown to interact with various cellular targets

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function . The nitro group on the phenyl ring may play a role in these interactions, as nitro groups are often involved in electron transfer reactions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The compound’s effects on these pathways could lead to downstream effects on cellular function and physiology.

Result of Action

Similar compounds have been shown to have various effects on cells, including changes in gene expression, cell growth, and cell death . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules in the environment can affect the compound’s interactions with its targets .

Propriétés

IUPAC Name |

N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJHWLBYRROUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)